molecular formula C18H14F4N2O2 B2536454 1-(3,4-difluorobenzoyl)-N-(2,4-difluorobenzyl)azetidine-3-carboxamide CAS No. 1334375-30-2

1-(3,4-difluorobenzoyl)-N-(2,4-difluorobenzyl)azetidine-3-carboxamide

Cat. No. B2536454
CAS RN: 1334375-30-2
M. Wt: 366.316
InChI Key: AXZAEBCIGSXSSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-difluorobenzoyl)-N-(2,4-difluorobenzyl)azetidine-3-carboxamide, also known as DFB-DAZ, is a chemical compound that has garnered significant interest in the scientific research community due to its potential applications in drug development.

Scientific Research Applications

Antimicrobial Applications

  • A study on the synthesis and biological evaluation of a series of novel compounds related to 1-(3,4-difluorobenzoyl)-N-(2,4-difluorobenzyl)azetidine-3-carboxamide demonstrated moderate to good antimicrobial activities against tested Gram-positive, Gram-negative bacterial strains, as well as fungal strains (Jadhav et al., 2017).

Anticancer and Cytotoxic Applications

  • Novel N-(ferrocenylmethyl)benzene-carboxamide derivatives were synthesized, characterized, and showed cytotoxic effects on the MDA-MB-435-S-F breast cancer cell line (Kelly et al., 2007).
  • Another study synthesized and characterized compounds for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the potential of these compounds in cancer treatment (Hassan et al., 2014).

Drug Discovery and Development

  • The use of 19F-NMR spectroscopy in a drug-discovery programme supported the selection of candidates for further development, including the study of potent human immunodeficiency virus (HIV) integrase inhibitors (Monteagudo et al., 2007).

Synthesis of Novel Compounds

  • New solventless and metal-free synthesis methods have been developed for the antiepileptic drug rufinamide and analogues, demonstrating innovative approaches to drug synthesis and potential environmental benefits (Bonacorso et al., 2015).
  • The synthesis and structural characterization of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents have been reported, showcasing the potential of these compounds in medicinal chemistry (Abu‐Hashem et al., 2020).

properties

IUPAC Name

1-(3,4-difluorobenzoyl)-N-[(2,4-difluorophenyl)methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N2O2/c19-13-3-1-11(15(21)6-13)7-23-17(25)12-8-24(9-12)18(26)10-2-4-14(20)16(22)5-10/h1-6,12H,7-9H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZAEBCIGSXSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.